molecular formula C7H17ClN2 B3025579 N,N-Dimethylpiperidin-4-amine hydrochloride CAS No. 172281-90-2

N,N-Dimethylpiperidin-4-amine hydrochloride

Cat. No.: B3025579
CAS No.: 172281-90-2
M. Wt: 164.67 g/mol
InChI Key: IDCJGSDAPFXTGB-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-4-amine hydrochloride: is a chemical compound with the molecular formula C7H16N2·HCl . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

N,N-Dimethylpiperidin-4-amine hydrochloride, also known as 4-(Dimethylamino)piperidine, has molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the glutamatergic system, given its interaction with NMDA receptors. Changes in the activity of these receptors can have downstream effects on various neuronal processes, including synaptic transmission and neuronal excitability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of NMDA receptors in the brain. The compound’s modulation of these receptors could potentially influence a range of neurological processes, from synaptic plasticity to memory function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be incompatible with air, water, oxidizing agents, and heat . These factors should be taken into account when considering the compound’s use in research or therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpiperidin-4-amine hydrochloride typically involves the reaction of N,N-Dimethylpiperidin-4-amine with hydrochloric acid. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    N,N-Dimethylpiperidin-4-amine: The free base form without the hydrochloride salt.

Uniqueness: N,N-Dimethylpiperidin-4-amine hydrochloride is unique due to its specific interaction with N-methyl-D-aspartate receptors, making it valuable in neuropharmacological research .

Properties

IUPAC Name

N,N-dimethylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCJGSDAPFXTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4876-59-9
Details Compound: 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2)
Record name 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4876-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172281-90-2, 4876-59-9
Record name 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172281-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC90442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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